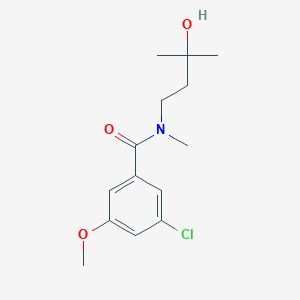
3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential use in pharmaceuticals. The compound is a member of the benzamide class of compounds and has been synthesized in various ways to investigate its mechanism of action, biochemical, and physiological effects.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide is not fully understood. However, it has been shown to interact with various biological targets, including the cannabinoid receptor CB1 and the transient receptor potential vanilloid 1 (TRPV1) receptor.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the CB1 and TRPV1 receptors. The compound has been shown to have anti-inflammatory effects, as well as analgesic effects. It has also been investigated for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide in lab experiments is its ability to interact with multiple biological targets, making it a versatile compound for investigating various biological processes. However, one of the limitations is that the compound is relatively new, and more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the investigation of 3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide. One direction is the investigation of its potential use in cancer treatment. Another direction is the investigation of its potential use in the treatment of chronic pain and inflammation. Additionally, research could be conducted to investigate the compound's potential as a therapeutic agent for various neurological disorders.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide can be achieved through several methods. One of the most common methods is the reaction of 5-methoxyanthranilic acid with thionyl chloride to form 5-chloroanthranilic acid. The 5-chloroanthranilic acid is then reacted with N-methyl-3-hydroxy-3-methylbutylamine to form the desired compound.
Applications De Recherche Scientifique
The compound has been investigated for its potential use in pharmaceuticals due to its ability to interact with various biological targets. It has been found to have potential as an anti-inflammatory agent, as well as an analgesic and anti-cancer agent.
Propriétés
IUPAC Name |
3-chloro-N-(3-hydroxy-3-methylbutyl)-5-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,18)5-6-16(3)13(17)10-7-11(15)9-12(8-10)19-4/h7-9,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUYOAIEJXTYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN(C)C(=O)C1=CC(=CC(=C1)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1S)-1-benzyl-2-hydroxyethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5265094.png)
![4-[(1-allyl-1H-pyrazol-4-yl)methyl]-7-(3-chlorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5265099.png)

![methyl {2-chloro-6-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5265110.png)
![2-methoxyethyl 2-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5265113.png)
![1-(3,4-dimethoxyphenyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5265121.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5265128.png)
![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholin-2-yl)ethanol](/img/structure/B5265132.png)
![(1R*,2R*,4R*)-N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5265138.png)

![ethyl [4-(2-chlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5265146.png)
![N~1~,N~1~-diethyl-N~4~-{4-[(propylamino)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5265159.png)
![N-(3-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5265163.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5265170.png)
